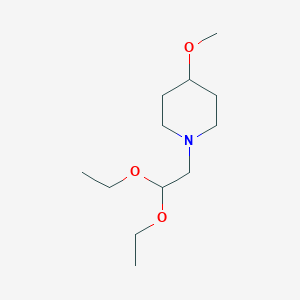

1-(2,2-Diethoxyethyl)-4-methoxypiperidine

Description

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)-4-methoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c1-4-15-12(16-5-2)10-13-8-6-11(14-3)7-9-13/h11-12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBDKYFQQHSEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCC(CC1)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 1-(2,2-Diethoxyethyl)-4-methoxypiperidine

[1][2][3]

Executive Summary

1-(2,2-Diethoxyethyl)-4-methoxypiperidine (CAS: 1343614-00-5) is a specialized heterocyclic building block used primarily in medicinal chemistry and organic synthesis.[1][2] It serves as a "masked" aldehyde precursor.[1] The molecule features a 4-methoxypiperidine core—a pharmacophore common in analgesic and neuroactive compounds—linked to a diethyl acetal tail.[1]

This guide details the structural characteristics, synthesis protocols, and downstream utility of this compound, specifically focusing on its role as a stable precursor for generating reactive aldehyde intermediates in situ via acid hydrolysis.

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]

Core Identity Data

| Property | Specification |

| Chemical Name | 1-(2,2-Diethoxyethyl)-4-methoxypiperidine |

| CAS Number | 1343614-00-5 |

| Molecular Formula | C₁₂H₂₅NO₃ |

| Molecular Weight | 231.33 g/mol |

| SMILES | COC1CCN(CC(OCC)OCC)CC1 |

| InChI Key | BGBDKYFQQHSEHX-UHFFFAOYSA-N |

Structural Topology

The molecule is composed of three distinct functional domains:

-

Piperidine Ring: A six-membered nitrogen heterocycle providing basicity and a rigid scaffold.[1]

-

Methoxy Group (C4 Position): An ether linkage that modulates lipophilicity and metabolic stability.[1]

-

Diethyl Acetal Tail: A protecting group for an aldehyde.[1] This moiety is stable under basic and neutral conditions but hydrolyzes rapidly in acidic media.[1]

Synthesis & Production Protocols

The synthesis of 1-(2,2-Diethoxyethyl)-4-methoxypiperidine is typically achieved via N-alkylation of 4-methoxypiperidine using bromoacetaldehyde diethyl acetal.[1] This reaction exploits the nucleophilicity of the secondary amine.[1]

Reaction Mechanism

The secondary amine of the piperidine attacks the electrophilic carbon of the bromoacetal.[1] A base is required to scavenge the hydrobromic acid (HBr) byproduct, driving the equilibrium forward.

Standard Operating Procedure (SOP)

Note: This protocol is derived from standard N-alkylation methodologies for piperidine derivatives.

Reagents:

-

Bromoacetaldehyde diethyl acetal (1.1 – 1.2 equiv)[1]

-

Potassium Carbonate (

) (2.0 equiv) or Diisopropylethylamine (DIPEA)[1] -

Potassium Iodide (KI) (0.1 equiv, Catalyst)[1]

-

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)[1]

Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxypiperidine in anhydrous Acetonitrile (0.2 M concentration).

-

Activation: Add anhydrous

and catalytic KI.[1] Stir for 10 minutes at room temperature. -

Addition: Dropwise add Bromoacetaldehyde diethyl acetal.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor via TLC or LC-MS for the disappearance of the amine.[1] -

Work-up: Cool to room temperature. Filter off inorganic solids.[1][3] Concentrate the filtrate under reduced pressure.

-

Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Applications in Drug Discovery[5]

This compound is a latent electrophile .[1] It is rarely the final drug molecule; rather, it is a strategic intermediate.

The "Unmasking" Strategy

The primary utility lies in the acid-catalyzed hydrolysis of the acetal group.[1]

-

Storage: The acetal is stable, allowing the molecule to be stored and handled without polymerization.

-

Activation: Treatment with dilute HCl or Trifluoroacetic acid (TFA) unmasks the aldehyde.[1]

-

Coupling: The resulting aldehyde undergoes Reductive Amination with primary amines or Wittig Olefination to build complex pharmaceutical scaffolds (e.g., Sigma receptor ligands, GPCR modulators).

Application Logic

-

Target: Synthesis of N-substituted piperidine libraries.

-

Advantage: Avoids the instability of handling free aldehydes during early synthetic steps.[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS may be limited, handling should follow protocols for tertiary amines and acetals .

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Keep away from strong acids and moisture to prevent premature hydrolysis.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

-

PubChem. (2025).[1] Compound Summary: 1-(2,2-diethoxyethyl)-4-methoxypiperidine.[1][2][4] National Library of Medicine.[1] Retrieved from [Link]

-

Szcześniak, P., et al. (2019).[5] Total Asymmetric Synthesis of (+)-Paroxetine and (+)-Femoxetine. ResearchGate. (Demonstrates bromoacetaldehyde diethyl acetal alkylation conditions). Retrieved from [Link]

Sources

- 1. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine | C14H22N2O | CID 3020332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1343614-00-5|1-(2,2-Diethoxyethyl)-4-methoxypiperidine|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. PubChemLite - 1-(2,2-diethoxyethyl)-4-methoxypiperidine (C12H25NO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Alkoxypiperidine Acetal Derivatives as Pharmaceutical Building Blocks

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This guide delves into a particularly versatile subclass: 4-alkoxypiperidine acetal derivatives. We will explore their synthesis, strategic applications, and the underlying chemical principles that make them powerful building blocks for constructing complex molecular architectures, particularly spirocyclic systems, which are of increasing interest for exploring three-dimensional chemical space in drug discovery.[3]

The Strategic Value of the Masked Ketone: Why Acetal Derivatives?

In multi-step pharmaceutical synthesis, the strategic protection and deprotection of functional groups is paramount. The 4-piperidone moiety is a common precursor, but its reactive ketone can interfere with transformations planned for other parts of the molecule, such as modifications at the piperidine nitrogen.

By converting the C4-ketone into an acetal (e.g., a dimethyl or diethyl acetal), we introduce a robust, non-reactive masking group. This acetal is stable to a wide range of reaction conditions, including basic, reductive, and organometallic reagents, allowing for selective chemistry to be performed elsewhere. The true synthetic power is realized when this latent ketone is unmasked under specific, typically acidic, conditions to serve as a handle for further elaboration.[4][5]

Causality in Choosing the Nitrogen Protecting Group

The choice of the nitrogen protecting group is a critical decision that dictates the overall synthetic strategy. The compatibility of its removal conditions with the stability of the acetal group is a primary consideration.

| Protecting Group | Structure | Common Protection Conditions | Common Deprotection Conditions | Key Considerations |

| Boc (tert-Butoxycarbonyl) | Boc-N | (Boc)₂O, base (e.g., TEA, DMAP) | Strong Acid (TFA, HCl in dioxane)[6][7] | Excellent orthogonality with many reactions. Acidic deprotection can potentially cleave the acetal simultaneously, which can be a strategic advantage or disadvantage. |

| Cbz (Carboxybenzyl) | Cbz-N | Cbz-Cl, base | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Removal is orthogonal to acid-labile groups. The catalyst can sometimes be poisoned. |

| Benzyl (Bn) | Bn-N | Benzyl bromide, base | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Similar to Cbz, offers orthogonal removal to acid-labile groups. |

The tert-butoxycarbonyl (Boc) group is frequently employed due to its ease of installation and removal. However, chemists must be mindful that the strong acidic conditions required for Boc removal can also hydrolyze the acetal. This can be exploited in a tandem deprotection-cyclization sequence or must be carefully controlled if selective N-deprotection is desired.

Synthesis of the Core Building Block: N-Boc-4,4-dimethoxypiperidine

The synthesis of N-protected 4,4-dialkoxypiperidines is a foundational starting point. Here, we detail a reliable, self-validating protocol for the synthesis of N-Boc-4,4-dimethoxypiperidine, a widely used intermediate.

Experimental Protocol: Synthesis of N-Boc-4,4-dimethoxypiperidine

-

Objective: To protect the ketone of N-Boc-4-piperidone as a dimethyl acetal.

-

Reagents & Materials:

-

N-Boc-4-piperidone

-

Trimethyl orthoformate

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (p-TSA) or other acid catalyst

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

-

Step-by-Step Methodology:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (3.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). The formation of the more nonpolar product will be evident.

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral/basic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify by flash column chromatography if necessary, though the crude product is often of sufficient purity for subsequent steps.

-

This protocol is self-validating through routine in-process checks (TLC/LC-MS) that confirm the conversion of starting material to the desired product before proceeding with work-up.

Synthesis and Application Workflow

The following diagram illustrates the central role of the N-protected 4-piperidone acetal as a versatile intermediate.

Caption: Synthetic pathway from 4-piperidone to the core acetal building block and its primary applications.

Key Transformations: Unleashing Synthetic Potential

The strategic value of 4-alkoxypiperidine acetals lies in the selective deprotection and subsequent derivatization at either the nitrogen or the C4 position.

A. Acetal Deprotection to Reveal the Ketone

The hydrolysis of the acetal to regenerate the 4-piperidone core is the gateway to a host of powerful transformations. This is typically achieved under aqueous acidic conditions.

-

Mechanism Insight: The reaction proceeds via protonation of one of the acetal oxygens, followed by elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation yields a hemiacetal, which is in equilibrium with the desired ketone.

B. Application in Spirocycle Synthesis

Spirocyclic scaffolds are highly sought after in drug discovery as they increase the three-dimensionality and structural novelty of molecules, often leading to improved pharmacological properties.[3] The regenerated ketone at the C4 position is an ideal handle for constructing spiro-fused rings.

A common strategy involves a multi-component reaction where the N-protected 4-piperidone, an amine, and a source of cyanide react to form an α-aminonitrile, which can then be elaborated into various heterocyclic spirocycles.[8] Another powerful method is the "clip-cycle" approach for asymmetric synthesis of 3-spiropiperidines.[9][10]

Caption: General workflow for the synthesis of spiropiperidines from an acetal-protected precursor.

Case Study: A Key Intermediate in the Synthesis of Vandetanib

The practical utility of these building blocks is best illustrated through their application in the synthesis of active pharmaceutical ingredients (APIs). Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, an inhibitor of VEGF and EGF receptor tyrosine kinases.[11]

The synthesis starts not with a 4-piperidone acetal, but with piperidin-4-ylmethanol, highlighting a related strategy. The core piperidine is first N-Boc protected. The hydroxyl group is then activated as a leaving group (e.g., tosylate), which is subsequently displaced by a substituted phenol to form the key ether linkage. This example underscores the broader utility of functionalized piperidines as indispensable components in complex drug synthesis.[11]

Conclusion

4-Alkoxypiperidine acetal derivatives represent a class of highly valuable and versatile building blocks in pharmaceutical chemistry. Their strategic utility stems from the robust nature of the acetal protecting group, which masks a reactive ketone. This allows for selective chemical modifications at the piperidine nitrogen or other positions. The true power of this scaffold is unleashed upon deprotection, revealing the C4-ketone as a key functional handle for constructing complex molecular architectures, most notably the increasingly important class of spiropiperidines.[3] A thorough understanding of the interplay between N-protection and acetal stability is crucial for designing efficient and elegant synthetic routes towards novel therapeutic agents.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

-

Piperidine Derivatives: Key Building Blocks for Advanced Pharmaceutical Intermediates. (2026, January 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Piperidone & Piperidine Derivatives. (n.d.). Vasudha Pharma Chem Limited. Retrieved from [Link]

-

Strategies for the synthesis of spiropiperidines – a review of the last 10 years. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). (2013, June 27). PubMed. Retrieved from [Link]

-

Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (n.d.). White Rose Research Online. Retrieved from [Link]

-

Spiro N-methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion. (2020, October). PubMed. Retrieved from [Link]

-

Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Novel route to spiropiperidines using N-methyl-4-piperidone, malononitrile and electrophiles. (2012, March 7). Semantic Scholar. Retrieved from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

4-Methoxypiperidine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. Retrieved from [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ResearchGate. Retrieved from [Link]

-

Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]

-

4,4-DIMETHOXYPIPERIDINE. (n.d.). precisionFDA. Retrieved from [Link]

-

A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME. (2024, July). PubMed. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. atlantis-press.com [atlantis-press.com]

Technical Guide: Solubility & Handling of 1-(2,2-Diethoxyethyl)-4-methoxypiperidine

Executive Summary

1-(2,2-Diethoxyethyl)-4-methoxypiperidine (CAS: 1343614-00-5) is a specialized tertiary amine intermediate featuring a piperidine core, a 4-methoxy ether linkage, and a steric N-alkyl diethyl acetal tail. It is primarily utilized as a "masked aldehyde" precursor in the synthesis of complex pharmaceutical agents, including opioid analogues (e.g., Remifentanil derivatives).

Critical Technical Insight: While the molecule exhibits broad solubility in organic media due to its amphiphilic nature, its acetal functionality renders it highly sensitive to acidic hydrolysis . Solvent selection must prioritize neutral or basic conditions to prevent degradation into the reactive aldehyde species.

Physicochemical Basis of Solubility

To understand the solubility profile without empirical data for every solvent, we analyze the molecule's functional groups using Hansen Solubility Parameters (HSP) principles.

-

Lipophilic Domain (Solubility Driver): The diethoxyethyl tail and the piperidine ring provide significant non-polar surface area, driving high affinity for chlorinated solvents, aromatics, and ethers.

-

Polar Domain (Interaction Driver): The tertiary amine (proton acceptor) and methoxy/ethoxy oxygens (H-bond acceptors) facilitate solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).

-

Hydrophobicity: The molecule is predominantly lipophilic. In neutral water, it will likely phase-separate as an oil.

Functional Structure Analysis

-

Core: Piperidine (Basic, Polar/Non-polar hybrid)

-

Substituent 1: 4-Methoxy group (Ether, Polar)

-

Substituent 2: 2,2-Diethoxyethyl group (Acetal, Lipophilic, Acid-Labile)

Solubility Profile & Solvent Selection

The following data categorizes solvent compatibility based on polarity and chemical stability.

Table 1: Predicted Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent for extraction; low boiling point allows easy removal. |

| Chlorinated | Chloroform | High (>100 mg/mL) | Good alternative to DCM; often used in NMR analysis. |

| Alcohols | Methanol, Ethanol | Miscible | Soluble, but avoid if acidic impurities are present (transacetalization risk). |

| Aromatics | Toluene | High | Ideal for process scale-up and high-temp reactions; azeotropic water removal. |

| Ethers | THF, 2-MeTHF, MTBE | High | Excellent reaction media; MTBE is preferred for precipitating salts. |

| Esters | Ethyl Acetate | High | Standard extraction solvent; good for silica chromatography. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Preferred for alkylation reactions (synthesis of the compound). |

| Aqueous | Water (Neutral pH 7) | Low / Insoluble | Will form an oil or emulsion. |

| Aqueous | Water (Acidic pH < 4) | Soluble (Decomposes) | DANGER: Dissolves as a salt but rapidly hydrolyzes to the aldehyde. |

Solvent Decision Matrix (Process Optimization)

Figure 1: Decision tree for selecting the optimal solvent based on the operational phase.

Stability & Degradation Mechanism

The acetal group is the "Achilles' heel" of this molecule. While stable in base (e.g., NaOH, KOH, K2CO3), it is chemically incompatible with aqueous acids.

The Degradation Pathway:

-

Protonation of an ethoxy oxygen.

-

Loss of ethanol to form an oxocarbenium ion.

-

Hydrolysis to the hemiacetal and finally the aldehyde.

Figure 2: Acid-catalyzed hydrolysis pathway converting the stable acetal into the reactive aldehyde.

Handling Recommendation:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and subsequent hydrolysis.

-

Quenching: When quenching reactions involving this compound, use saturated NaHCO3 or NH4Cl rather than strong mineral acids (HCl).

Protocol: Self-Validating Solubility Determination

Since specific quantitative data (mg/mL) is often proprietary, use this gravimetric "step-up" protocol to determine exact solubility for your specific batch.

Objective: Determine the saturation point of the compound in a target solvent at 25°C.

Materials:

-

Analytical Balance (0.1 mg precision)

-

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe Filter (0.45 µm PTFE)

Step-by-Step Methodology:

-

Tare: Weigh an empty, dry 20 mL scintillation vial (

). -

Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Toluene).

-

Step-wise Addition: Add the compound dropwise (if liquid) or in 10 mg increments (if solid/oil) to the solvent while vortexing.

-

Observation: Continue adding until a persistent cloudiness or phase separation (oil droplet) is observed that does not resolve after 5 minutes of sonication.

-

Equilibration: Cap the vial and stir at 25°C for 1 hour.

-

Filtration: If solid, filter the supernatant. If liquid/oil, allow phases to settle.

-

Quantification (Gravimetric):

-

Transfer 0.5 mL of the clear saturated solution to a pre-weighed vial (

). -

Evaporate the solvent under a gentle stream of Nitrogen or high vacuum.

-

Weigh the residue (

).

-

-

Calculation:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63618850, 1-(2,2-diethoxyethyl)-4-methoxypiperidine. Retrieved from [Link]

- Google Patents.Process for preparing piperidine derivatives (US5489689A).

Applications of N-Substituted Piperidine Acetals in Medicinal Chemistry

Executive Summary

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, appearing in over 70 FDA-approved drugs. Within this class, N-substituted piperidine acetals —specifically the cyclic ketals derived from 4-piperidone (e.g., 1,4-dioxa-8-azaspiro[4.5]decane )—occupy a unique niche.

Historically viewed primarily as protecting groups for the 4-ketone functionality, these spiro-cyclic motifs have emerged as potent pharmacophores in their own right. They offer distinct physicochemical advantages, including restricted conformational flexibility, lowered lipophilicity (cLogP) compared to their carbocyclic analogs, and specific hydrogen-bonding vectors.

This guide analyzes the utility of N-substituted piperidine acetals as both bioactive pharmacophores (specifically in Sigma-1 receptor modulation and PROTAC design) and versatile synthetic intermediates .

Structural Classes & Physicochemical Properties[1]

The core structure of interest is the 1,4-dioxa-8-azaspiro[4.5]decane system.[1][2][3][4] The "acetal" functionality here is technically a cyclic ketal, formed by the condensation of 4-piperidone with ethylene glycol.

Chemical Space Analysis

| Feature | Description | Medicinal Chemistry Implication |

| Spiro-Fusion | The 5-membered dioxolane ring is spiro-fused to the 6-membered piperidine. | Creates a rigid, orthogonal geometry. Prevents the "chair-flip" conformational averaging typical of substituted cyclohexanes, locking the molecule into a defined 3D vector. |

| N-Substitution | The secondary amine (N8) is the primary vector for SAR optimization. | Allows for the attachment of diverse "tail" groups (benzyl, phenethyl, alkyl) to modulate potency and selectivity (e.g., for GPCRs or Sigma receptors). |

| Electronic Effect | The dioxy-spiro ring is electron-withdrawing. | Lowers the pKa of the piperidine nitrogen by ~1-1.5 units compared to N-methylpiperidine, potentially improving blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH. |

Stability Profile (The "Acetal Paradox")

A critical consideration for medicinal chemists is the stability of the acetal moiety.

-

Metabolic Stability: The cyclic ketal is generally robust against oxidative metabolism (CYP450) compared to open-chain ethers. It does not suffer from the rapid O-dealkylation often seen with acyclic acetals.

-

Chemical Stability: While stable to basic and nucleophilic conditions, the acetal is susceptible to acid-catalyzed hydrolysis.[5] However, the 1,4-dioxa-8-azaspiro[4.5]decane system exhibits surprising stability in physiological fluids (pH 7.4) and even in mild acidic environments due to the steric bulk of the spiro-fusion, making it suitable for in vivo applications.

Therapeutic Applications & Case Studies

Case Study: Sigma-1 Receptor ( R) Ligands

The most prominent application of the intact N-substituted piperidine acetal scaffold is in the development of high-affinity Sigma-1 receptor ligands.

-

Mechanism: The

R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Ligands are being developed for neurodegenerative diseases and as radiotracers for tumor imaging. -

The Lead: [18F]FTC-146 and related analogs (e.g., 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ).

-

Why the Acetal?

-

Bioisosterism: The spiro-dioxolane ring acts as a polar bioisostere for a cyclohexane or phenyl ring, reducing lipophilicity (reducing non-specific binding) while maintaining the steric bulk required for the hydrophobic pocket of the

R. -

Affinity: These derivatives often display

values in the low nanomolar range (< 5 nM).

-

Emerging Application: PROTAC Linkers

Recent literature identifies the spiro-piperidine acetal as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). The spiro-center provides a "kink" in the linker chain, which can improve the E3 ligase-target protein ternary complex stability compared to flexible PEG chains.

Synthetic Methodologies

Protocol: Synthesis of N-Substituted 1,4-Dioxa-8-azaspiro[4.5]decane

This protocol describes the synthesis of a Sigma-1 receptor ligand precursor via reductive amination or direct alkylation.

Reagents:

-

Substrate: 1,4-Dioxa-8-azaspiro[4.5]decane (CAS: 177-11-7)[2][4]

-

Electrophile: 4-(2-Fluoroethoxy)benzyl bromide

-

Base: Potassium Carbonate (

) -

Solvent: Acetonitrile (ACN)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) and anhydrous ACN (0.1 M concentration).

-

Activation: Add anhydrous

(3.0 eq) and stir at room temperature for 15 minutes to ensure deprotonation/activation of the amine. -

Alkylation: Add 4-(2-fluoroethoxy)benzyl bromide (1.1 eq) dropwise.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. -

Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

-

Validation: Verify structure via

-NMR (look for the characteristic ethylene ketal singlet at

Protocol: Deprotection (The Intermediate Route)

If the acetal is used as a protecting group to access N-substituted-4-piperidones:

-

Dissolve the N-substituted acetal in THF/Water (1:1).

-

Add 2N HCl (5 eq).

-

Stir at

for 2 hours. (Note: The N-substitution stabilizes the piperidine ring, but the acetal hydrolysis is rapid under these conditions). -

Neutralize with

prior to extraction to prevent forming the water-soluble hydrochloride salt of the product.

Visualizations & Workflows

Synthesis Workflow: Sigma-1 Ligand

The following diagram illustrates the parallel pathways for using the scaffold: either as a final pharmacophore (Path A) or an intermediate (Path B).

Figure 1: Divergent synthetic utility of the N-substituted piperidine acetal scaffold.

Pharmacological Logic: Sigma-1 Receptor Interaction

This diagram details the molecular logic behind using the spiro-acetal scaffold in receptor binding.

Figure 2: Pharmacophore mapping of the spiro-piperidine acetal within the Sigma-1 receptor binding site.

References

-

Huo, S., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry.

-

Wuest, F., et al. (2015). "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent." Journal of Medicinal Chemistry.

-

Brodney, M. A., et al. (2002). "Muscarinic Agonists/Antagonists and the Role of Spiro-Piperidines." Journal of Medicinal Chemistry.

-

Gassama, A., et al. (2015). "Synthesis of N-Substituted piperidines from piperidone: Reductive Amination Protocols." ResearchGate.

-

PubChem. (2023). "Compound Summary: 1,4-Dioxa-8-azaspiro[4.5]decane." National Library of Medicine.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Cas 177-11-7,1,4-Dioxa-8-azaspiro[4.5]decane | lookchem [lookchem.com]

- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7 | 841858 [merckmillipore.com]

- 5. Dimethyl Acetals [organic-chemistry.org]

Methodological & Application

Protocol for acid hydrolysis of 1-(2,2-Diethoxyethyl)-4-methoxypiperidine to aldehyde

Application Note: Controlled Acid Hydrolysis of 1-(2,2-Diethoxyethyl)-4-methoxypiperidine to (4-Methoxypiperidin-1-yl)acetaldehyde

Executive Summary

This application note details the optimized protocol for the deprotection of 1-(2,2-Diethoxyethyl)-4-methoxypiperidine to its corresponding aldehyde, (4-methoxypiperidin-1-yl)acetaldehyde .[1]

While acetal hydrolysis is a standard transformation, this specific substrate presents a unique challenge: the product is an

Chemical Mechanism & Rationale

The hydrolysis proceeds via an acid-catalyzed mechanism.[3] The presence of the tertiary amine in the piperidine ring dictates that the reaction mixture will buffer itself; the amine must be fully protonated before the effective acid concentration is high enough to drive acetal hydrolysis.

Key Mechanistic Considerations:

-

Amine Protonation: The first equivalent of acid protonates the piperidine nitrogen. This prevents the amine from acting as a nucleophile and attacking the forming aldehyde.

-

Ether Stability: The 4-methoxy group is a stable ether and remains inert under the dilute acidic conditions (1N - 3N HCl) used here. It would require harsh Lewis acids (e.g., BBr

) to cleave, which are not present. -

Equilibrium Drive: The reaction is an equilibrium.[3][4] Using water as the solvent or co-solvent drives the reaction toward the aldehyde.

Figure 1: Reaction Mechanism The following diagram illustrates the pathway from the diethyl acetal to the aldehyde hydrochloride salt.

Caption: Step-wise mechanism showing the critical N-protonation preceding acetal cleavage.

Experimental Protocol

Two methods are provided. Method A is recommended for storage and stability (isolation as a salt). Method B is for immediate downstream use (one-pot).[1]

Materials & Reagents

| Reagent | Role | Specifications |

| 1-(2,2-Diethoxyethyl)-4-methoxypiperidine | Substrate | >98% Purity |

| Hydrochloric Acid (HCl) | Reagent | 3N Aqueous Solution |

| Tetrahydrofuran (THF) | Co-solvent | HPLC Grade, Stabilizer-free |

| Acetone | Anti-solvent | ACS Grade (Dry) |

| Sodium Bicarbonate (NaHCO | Quench (Method B)[1] | Saturated Aqueous |

Method A: Isolation of Aldehyde Hydrochloride Salt (Recommended)

Target Product: (4-methoxypiperidin-1-yl)acetaldehyde hydrochloride[1]

-

Setup: Charge a round-bottom flask with 1-(2,2-Diethoxyethyl)-4-methoxypiperidine (1.0 equiv).

-

Solubilization: Add 3N HCl (5.0 equiv). The excess acid is required to protonate the amine (1 eq) and catalyze the hydrolysis.

-

Note: If the substrate is not water-soluble, add minimal THF (0.5 - 1 volume) to aid dissolution.[1]

-

-

Reaction: Heat the mixture to 50°C for 2–4 hours.

-

Monitoring: Monitor by LC-MS.[1] The acetal (M+H) peak will disappear, replaced by the aldehyde hydrate peak (M+18) or the aldehyde peak.

-

-

Concentration: Once complete, concentrate the solution under reduced pressure (rotary evaporator, bath < 45°C) to remove ethanol and THF. You will be left with an aqueous syrup.

-

Azeotrope: Add acetonitrile (ACN) and re-concentrate to remove residual water. Repeat 2x. This yields a gummy solid.

-

Crystallization/Trituration: Add cold Acetone or Diethyl Ether to the residue and sonicate. The aldehyde hydrochloride salt should precipitate as a white to off-white hygroscopic solid.[1]

-

Filtration: Filter quickly under inert atmosphere (Argon/N2) if possible.

-

Storage: Store in a desiccator at -20°C. Do not store as a free base.

Method B: In-Situ Generation for Reductive Amination

Use this if reacting the aldehyde immediately with another amine.[1]

-

Hydrolysis: Dissolve substrate in THF:2N HCl (1:1) . Stir at 40°C for 3 hours.

-

Neutralization (Critical): Cool to 0°C. Slowly add saturated NaHCO

until pH reaches 7.5–8.0.-

Warning: Do not exceed pH 9. High pH causes rapid dimerization of the amino-aldehyde.[1]

-

-

Extraction: Extract immediately with Dichloromethane (DCM) x3.

-

Utilization: Dry the organic layer over Na

SO

Workflow & Process Control

Figure 2: Experimental Workflow This diagram outlines the decision tree for handling the unstable intermediate.

Caption: Decision matrix for isolation versus in-situ usage to mitigate instability.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Insufficient acid or time.[1] | The amine buffers the solution. Ensure at least 3-5 eq of HCl is used.[1] Increase temp to 60°C. |

| Product Degradation (Brown oil) | Polymerization of free base. | You likely neutralized to pH > 9 or let the free base sit too long. Use Method A (Salt) or process immediately. |

| Low Yield (Method A) | Product is water-soluble. | The HCl salt is very water-soluble. Ensure all water is removed via azeotrope with ACN before adding the anti-solvent (Acetone). |

| NMR shows "messy" peaks | Hydrate formation. | Aldehydes in aqueous acid exist as hydrates (gem-diols). This is normal. The hydrate reacts as an aldehyde in downstream steps. |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Standard reference for acetal deprotection conditions).

-

Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. (Discusses stability of amino-aldehydes).

-

Fischer, A., et al. (2018). Synthesis of alpha-amino aldehydes and their use in reductive aminations.[1] Organic Process Research & Development. (General protocols for handling unstable amino-aldehyde intermediates).

Sources

Preparation of 4-methoxypiperidine-N-acetaldehyde via acetal deprotection

Application Note & Protocol

Strategic Synthesis of 4-Methoxypiperidine-N-acetaldehyde: A Guide to Acetal Deprotection for Pharmaceutical Intermediate Generation

Abstract

The 4-methoxypiperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of neurologically active agents and other therapeutics.[1][2] Its derivatization is key to tuning pharmacological properties. This document provides a comprehensive guide to the synthesis of 4-methoxypiperidine-N-acetaldehyde, a versatile intermediate bearing a reactive aldehyde for subsequent chemical modifications such as reductive amination or Wittig reactions. The synthetic strategy detailed herein involves a robust two-step sequence: the N-alkylation of 4-methoxypiperidine with bromoacetaldehyde diethyl acetal, followed by the critical acid-catalyzed deprotection of the acetal to unmask the target aldehyde. We will explore the mechanistic underpinnings of these transformations, provide field-tested, step-by-step protocols, and discuss the rationale behind key experimental choices to ensure reproducible and high-yielding results for researchers in drug discovery and process development.

Introduction: The Synthetic Strategy

The direct N-alkylation of 4-methoxypiperidine with a 2-haloacetaldehyde is synthetically challenging due to the high reactivity and instability of the aldehyde moiety under typical alkylation conditions. To circumvent this, a protection strategy is employed. The aldehyde is masked as a diethyl acetal, a protecting group known for its stability towards bases, nucleophiles, and reducing agents, which are conditions often encountered during N-alkylation.[3][4]

The overall synthetic pathway is outlined below:

-

Step 1: N-Alkylation. A nucleophilic substitution reaction where the secondary amine of 4-methoxypiperidine displaces the bromide from bromoacetaldehyde diethyl acetal. This forms the protected intermediate, 1-(2,2-diethoxyethyl)-4-methoxypiperidine.

-

Step 2: Acetal Deprotection. The stable diethyl acetal is hydrolyzed under acidic conditions to reveal the desired aldehyde functionality, yielding the final product. This step is essentially the reverse of acetal formation and requires careful control to prevent side reactions.[5][6]

Figure 1: Two-step synthesis of the target aldehyde.

Mechanistic Insight: The Chemistry of Acetal Deprotection

Understanding the mechanism of acetal hydrolysis is crucial for optimizing reaction conditions and troubleshooting. The process is an acid-catalyzed equilibrium reaction.[5][7] The use of a large excess of water drives the equilibrium toward the formation of the aldehyde.[5]

The key steps are:

-

Protonation: A lone pair on one of the acetal oxygen atoms is protonated by the acid catalyst (H₃O⁺), converting the ethoxy group into a good leaving group (ethanol).

-

Elimination: The protonated ethoxy group departs as a molecule of ethanol, and the resulting positive charge is stabilized by the adjacent oxygen atom, forming a resonance-stabilized oxonium ion.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation: A proton is transferred from the newly added hydroxyl group to a base (water), forming a hemiacetal intermediate.

-

Repeat: The process repeats—the second ethoxy group is protonated, leaves as ethanol, and the resulting oxonium ion is attacked internally by the hemiacetal hydroxyl group.

-

Final Deprotonation: The final deprotonation of the carbonyl oxygen yields the target aldehyde and regenerates the acid catalyst.

Figure 2: Key steps in the acetal deprotection mechanism.

Experimental Protocols

Materials and Reagents

It is imperative to use high-purity reagents and anhydrous solvents where specified to ensure optimal reaction outcomes.

| Reagent/Material | Abbreviation | Supplier | MW ( g/mol ) | Density (g/mL) | Notes |

| 4-Methoxypiperidine | - | Sigma-Aldrich | 115.17 | 0.962 | Corrosive, handle with care. |

| Bromoacetaldehyde diethyl acetal | - | TCI | 197.07 | 1.28 | Lachrymator, toxic. Use in a fume hood. |

| Potassium Carbonate (anhydrous) | K₂CO₃ | Fisher | 138.21 | - | Finely powdered is preferred. |

| Acetonitrile (anhydrous) | CH₃CN | Acros Organics | 41.05 | 0.786 | Use from a sealed bottle. |

| Hydrochloric Acid (37% w/w) | HCl | VWR | 36.46 | 1.18 | Corrosive. |

| Tetrahydrofuran | THF | EMD Millipore | 72.11 | 0.889 | |

| Diethyl Ether | Et₂O | Macron | 74.12 | 0.713 | Flammable. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | Lab Prepared | - | ~1.05 | Used for neutralization. |

| Brine (Saturated NaCl Solution) | - | Lab Prepared | - | ~1.2 | Used for washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | Alfa Aesar | 120.37 | - | Drying agent. |

Protocol 1: Synthesis of 1-(2,2-Diethoxyethyl)-4-methoxypiperidine

This procedure details the N-alkylation to form the protected aldehyde intermediate. The choice of potassium carbonate as the base is critical; it is strong enough to deprotonate any adventitious hydrobromide salt of the amine starting material but not so strong as to cause significant elimination of the alkyl halide.[8][9]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxypiperidine (5.76 g, 50.0 mmol, 1.0 equiv).

-

Reagent Addition: Add anhydrous acetonitrile (100 mL) followed by finely powdered anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv).

-

Initiation: Stir the suspension vigorously. Add bromoacetaldehyde diethyl acetal (10.84 g, 55.0 mmol, 1.1 equiv) dropwise over 5 minutes.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting 4-methoxypiperidine is consumed.

-

Work-up (Aqueous Extraction):

-

Cool the reaction mixture to room temperature.

-

Filter off the potassium carbonate and rinse the solid with diethyl ether (2 x 20 mL).

-

Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude oil.

-

Dissolve the oil in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, 1-(2,2-diethoxyethyl)-4-methoxypiperidine, typically as a pale yellow oil.

-

Purification: The product is often of sufficient purity for the next step. If necessary, purify via vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: Preparation of 4-Methoxypiperidine-N-acetaldehyde

This protocol describes the acid-catalyzed hydrolysis of the diethyl acetal. A biphasic system of THF and aqueous HCl is used to ensure solubility of both the organic substrate and the acid catalyst.[10]

-

Reaction Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add the crude 1-(2,2-diethoxyethyl)-4-methoxypiperidine (assuming 50.0 mmol theoretical yield, 11.57 g) from the previous step.

-

Solvent Addition: Dissolve the starting material in tetrahydrofuran (THF, 75 mL).

-

Deprotection: Add 2 M aqueous hydrochloric acid (HCl, 50 mL) to the solution. Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC. The reaction is typically complete when a single new, more polar spot appears.

-

Work-up (Neutralization and Extraction):

-

Cool the reaction mixture in an ice bath.

-

Carefully neutralize the acid by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH of the aqueous layer is ~8-9.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature (<30°C) to avoid product degradation or volatilization. This yields the crude 4-methoxypiperidine-N-acetaldehyde.

-

Purification and Handling: The resulting aldehyde is often used immediately in the next synthetic step due to its potential instability. If purification is required, it can be attempted via careful flash chromatography on silica gel (using a non-polar eluent system and deactivating the silica with triethylamine is recommended). An alternative purification involves forming the bisulfite adduct, which can be isolated and then cleaved to regenerate the pure aldehyde.[11]

Workflow and Logic

The entire process is designed to be a logical and efficient sequence for any researcher.

Figure 3: Step-by-step experimental workflow.

Conclusion

This application note provides a reliable and well-rationalized two-step procedure for the synthesis of 4-methoxypiperidine-N-acetaldehyde, a valuable building block for drug discovery programs. By protecting the aldehyde as a diethyl acetal, the N-alkylation of 4-methoxypiperidine proceeds cleanly. The subsequent acid-catalyzed deprotection is efficient and can be performed under mild conditions. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this and related compounds, facilitating the rapid development of new chemical entities.

References

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Fierke, C. A., & Jencks, W. P. (1986). The Journal of Organic Chemistry, 51(15), 2928-2938. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Retrieved from [Link]

-

Capon, B., & Page, M. I. (1972). Journal of the American Chemical Society, 94(16), 5551-5559. General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal. Retrieved from [Link]

-

Thordarson, P., et al. (2018). Journal of Visualized Experiments, (134), e57338. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

Saify, Z. S., et al. (2013). ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

RASAYAN Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

Tanemura, K., et al. (2004). Chemical & Pharmaceutical Bulletin, 52(4), 432-434. Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Retrieved from [Link]

-

Douglas, C. J., et al. (2014). Organic Letters, 16(10), 2696-2699. Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

-

Clifton, J., et al. (2018). Chemistry, 24(56), 15053-15057. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Retrieved from [Link]

-

Ranu, B. C., et al. (2007). European Journal of Organic Chemistry, 2007(8), 1365-1371. Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]

-

Wang, M., et al. (2012). Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

Le, T. H., et al. (2018). Molecules, 23(12), 3293. N-Dealkylation of Amines. Retrieved from [Link]

-

Chem-Station. (2014). Acetal Protective Groups. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

-

Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]

-

Singh, S., et al. (2021). KTU AVES. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Retrieved from [Link]

-

Dömling, A., et al. (2020). Molecules, 25(24), 5854. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2012). Bioinorganic Chemistry and Applications, 2012, 489304. Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. technologynetworks.com [technologynetworks.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing deprotection conditions for diethyl acetal groups in acidic media

Topic: Optimizing deprotection conditions for diethyl acetal groups in acidic media. Role: Senior Application Scientist Status: [ONLINE]

Introduction

Welcome to the Acetal Deprotection Support Hub. You are likely here because your "simple" hydrolysis is either stalling, destroying your scaffold, or creating an inseparable mixture.

While diethyl acetals are robust protecting groups stable to strong bases, hydrides, and organometallics, their removal requires a precise balance of acidity , water stoichiometry , and solvent polarity . This guide moves beyond textbook theory to address the physical-organic reality of deprotection in complex synthesis.

Part 1: The Mechanistic Core

Before troubleshooting, we must visualize the failure points. The reaction is an equilibrium process driven by entropy and water concentration.

The Hydrolysis Pathway

The following diagram illustrates the critical "Oxocarbenium Junction." If your reaction stalls, it is usually because the intermediate cannot form (sterics/electronics) or the water cannot attack (solubility).

Figure 1: Acid-catalyzed hydrolysis mechanism highlighting the oxocarbenium transition state.

Part 2: Troubleshooting Modules (FAQs)

Module 1: Kinetics & Stalled Reactions

"My reaction has been stirring for 24 hours with no progress. I'm using HCl."

Diagnosis: This is typically a Phase Transfer or Equilibrium issue, not a lack of acidity.

-

Solubility: Diethyl acetals are lipophilic. If you use aqueous HCl, the acetal stays in the organic oil droplets while the protons stay in the water. They never meet.

-

Equilibrium: If you are using ethanol as a co-solvent, you are driving the reaction backward (Le Chatelier’s principle).

The Fix:

-

Switch Solvent: Use THF , Dioxane , or Acetone . These are miscible with aqueous acid, creating a homogeneous phase where the proton can encounter the acetal.

-

Remove Alcohol: Never use ethanol or methanol as the co-solvent for deprotection.

-

Heat: The formation of the oxocarbenium ion is endothermic. Heating to 40–60°C often kickstarts the elimination of ethanol.

Module 2: Selectivity & "Exploding" Scaffolds

"I removed the acetal, but my Boc group fell off and my silyl ether hydrolyzed."

Diagnosis: Your acid is too strong (low pKa) or the pH is uncontrolled. Standard HCl (pH < 1) is incompatible with acid-labile groups like Boc, TBS, or Trityl.

The Fix: Move to Buffered or Transacetalization conditions.

| Protecting Group Risk | Recommended Reagent | pKa (Approx) | Mechanism Note |

| None (Robust) | HCl (1M) or TFA | < 1 | Fast, non-selective hydrolysis. |

| Silyl Ethers (TBS) | PPTS (Pyridinium p-toluenesulfonate) | ~5.2 | Mild buffer; keeps pH constant. |

| Boc / Trityl | Amberlyst-15 or Iodine/Acetone | Heterogeneous | Surface-catalyzed; easy workup. |

| Extreme Sensitivity | Transacetalization (Acetone + Cat.[1] Acid) | N/A | Drives equilibrium via volatility of acetone. |

Module 3: Transacetalization Strategy

"Why do people recommend using Acetone as the solvent?"

Insight: This is a chemical trick.[2] Instead of using water to hydrolyze the acetal, you use acetone to exchange the acetal.

-

Reaction: Substrate-Acetal + Acetone

Substrate-Ketone + Acetone-Dimethyl-Acetal (2,2-dimethoxypropane). -

Driving Force: Acetone is used in vast excess (as solvent). The equilibrium shifts entirely to the product.

-

Benefit: This often works under anhydrous conditions (using Lewis acids) or very mild Brønsted acids (PPTS), sparing water-sensitive groups.

Part 3: Validated Protocols

Protocol A: The "Standard" (Robust Substrates)

Best for: Simple molecules with no other acid-sensitive groups.

-

Dissolve: 1.0 mmol of acetal in THF (3 mL).

-

Acidify: Add 1.0 mL of 1M HCl (aq).

-

Note: The solution should become clear (homogeneous). If cloudy, add more THF.

-

-

Monitor: Stir at RT. Check TLC after 1 hour.

-

TLC Tip: Acetals often stain differently than ketones in Anisaldehyde (Acetals = faint blue/green; Ketones = dark spot).

-

-

Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc.[1][3]

Protocol B: The "Surgeon" (Acid-Sensitive Substrates)

Best for: Substrates with Boc, TBS, or PMB groups. Reference: PPTS catalyzed hydrolysis (Miyashita et al.) [1]

-

Dissolve: 1.0 mmol of acetal in Wet Acetone (10 mL Acetone + 0.5 mL Water).

-

Catalyst: Add 0.1 mmol (10 mol%) of PPTS (Pyridinium p-toluenesulfonate).

-

Reaction: Heat to reflux (approx. 55°C) for 2–4 hours.

-

Why it works: PPTS maintains a pH of ~4.5, sufficient to activate the acetal but too weak to protonate a Boc carbamate or cleave a robust silyl ether.

Protocol C: The "Green" Method (Amberlyst-15)

Best for: Scale-up and easy purification.[4] [2]

-

Prepare: Wash Amberlyst-15 resin with dry acetone to remove manufacturing impurities.

-

Reaction: Add substrate (1.0 mmol) in Acetone/Water (9:1). Add Amberlyst-15 (50 wt% of substrate mass).

-

Stir: Agitate at RT.

-

Workup: Filter off the beads. Concentrate the filtrate. No extraction required.

Part 4: Decision Matrix

Use this logic flow to select your experimental condition.

Figure 2: Decision tree for selecting deprotection reagents based on substrate stability and solubility.

References

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. (Establishes PPTS as the standard for mild acid catalysis).

-

Coppola, G. M. (1984).[5] Amberlyst-15, A Superior Acid Catalyst for the Cleavage of Acetals. Synthesis, 1984(12), 1021-1023.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[6][7] Chemical Reviews, 74(5), 581–603.[8]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Isoquinoline Synthesis via the Pomeranz-Fritsch Reaction with Electron-Rich Piperidines

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for improving the yield of the Pomeranz-Fritsch reaction, with a special focus on the challenges and opportunities presented by electron-rich piperidine substrates. Our goal is to blend established chemical principles with practical, field-tested insights to help you navigate this powerful yet often challenging isoquinoline synthesis.

Introduction to the Challenge: Electron-Rich Piperidines in the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, valued for its ability to construct the core isoquinoline scaffold from readily available benzaldehydes and aminoacetaldehyde acetals.[1][2][3] The reaction is an acid-catalyzed intramolecular electrophilic aromatic substitution.[2][4] While the influence of electronic effects on the benzaldehyde component is well-documented—electron-donating groups generally enhance reactivity and improve yields—the impact of a highly nucleophilic, electron-rich amine component like a substituted piperidine is less explored and presents unique challenges.[4][5]

Electron-rich piperidines, while potent nucleophiles, can introduce complexities such as side reactions and altered reactivity under the strongly acidic conditions of the Pomeranz-Fritsch cyclization. This guide is designed to address these specific issues head-on, providing you with the expertise to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Q1: My reaction with an electron-rich piperidine derivative is giving a very low yield of the desired isoquinoline. What are the likely causes?

Low yields in this specific context can often be traced to a few key factors:

-

Increased Basicity of the Piperidine Nitrogen: Electron-donating groups on the piperidine ring increase its basicity. In the strongly acidic reaction medium, the nitrogen atom is readily protonated. This deactivates the aromatic ring of the benzaldehyde derivative towards the crucial intramolecular electrophilic cyclization step.

-

Side Reactions: The high nucleophilicity of electron-rich piperidines can lead to undesired side reactions. These may include intermolecular reactions with other reaction components or intermediates, polymerization, or degradation under harsh acidic conditions.

-

Steric Hindrance: Substituents on the piperidine ring can introduce steric bulk, which can hinder the initial formation of the benzalaminoacetal intermediate or impede the final cyclization step.

-

Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. An acid that is too strong can lead to extensive protonation and side reactions, while an acid that is too weak may not be sufficient to promote cyclization.

Q2: I am observing the formation of significant byproducts. What are the common side reactions with electron-rich piperidines and how can I minimize them?

The most common side reactions when using electron-rich piperidines include:

-

N-Alkylation: The nucleophilic piperidine can react with carbocationic intermediates present in the reaction mixture, leading to the formation of quaternary ammonium salts or other N-alkylated byproducts.[6] This is particularly problematic if the reaction conditions favor the formation of such intermediates.

-

Polymerization: The high reactivity of the starting materials and intermediates can sometimes lead to the formation of polymeric tars, which can be difficult to characterize and remove.

-

Ring Opening or Rearrangement: Under very harsh acidic conditions, the piperidine ring itself could potentially undergo rearrangement or cleavage, although this is less common.

Strategies for Minimizing Side Reactions:

-

Protecting Groups: While it adds steps to the synthesis, the use of a temporary protecting group on the piperidine nitrogen can be a highly effective strategy. A tosyl group, for instance, can reduce the nucleophilicity of the nitrogen, preventing side reactions and facilitating a cleaner cyclization. This approach is a key feature of the Jackson modification of the Pomeranz-Fritsch reaction.[4]

-

Milder Acid Catalysts: Experimenting with a range of acid catalysts, from strong protic acids like sulfuric acid to Lewis acids or milder solid-supported acids, can help identify conditions that promote cyclization without favoring side reactions. Polyphosphoric acid (PPA) is often a good choice as it can act as both a catalyst and a dehydrating agent.[4]

-

Temperature Control: Running the reaction at the lowest effective temperature can help to minimize the rates of side reactions relative to the desired cyclization.

Q3: How do I choose the optimal acid catalyst for my electron-rich piperidine substrate?

The choice of acid is arguably the most critical variable in optimizing the Pomeranz-Fritsch reaction. There is no one-size-fits-all answer, and empirical screening is often necessary. Here is a comparative guide to common acid catalysts:

| Acid Catalyst | Concentration/Form | Advantages | Disadvantages | Best Suited For |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) or fuming | Strong proton source, readily available. | Can lead to charring, sulfonation, and other side reactions, especially with sensitive substrates. | Robust, less sensitive substrates. |

| Polyphosphoric Acid (PPA) | 105-115% | Acts as both catalyst and dehydrating agent, often gives cleaner reactions. | Viscous and can be difficult to work with, product isolation can be challenging. | A good starting point for optimization with electron-rich systems. |

| Hydrochloric Acid (HCl) | Concentrated aqueous or gaseous | Can be effective, particularly in the Bobbitt modification. | The presence of water can sometimes hinder the reaction. | Tetrahydroisoquinoline synthesis via the Bobbitt modification.[7] |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Anhydrous | Can promote cyclization under milder conditions than strong protic acids. | Can be sensitive to moisture, may require inert atmosphere techniques. | Substrates that are sensitive to strong protic acids. |

| Eaton's Reagent (P₂O₅ in MsOH) | 7.7 wt % | A powerful dehydrating and cyclizing agent. | Highly corrosive and requires careful handling. | Difficult cyclizations that require very strong conditions. |

Recommendation for Electron-Rich Piperidines: Start with Polyphosphoric Acid (PPA) . Its dual role as a catalyst and dehydrating agent often leads to cleaner reactions and better yields with sensitive substrates compared to concentrated sulfuric acid. If PPA fails, consider a systematic screen of Lewis acids.

Experimental Protocols

Protocol 1: General Procedure for the Pomeranz-Fritsch Reaction with an Electron-Rich Piperidine (using PPA)

This protocol is a general starting point and should be optimized for each specific substrate.

Step 1: Formation of the Benzalaminoacetal

-

To a solution of the benzaldehyde (1.0 eq) in toluene (5 mL/mmol of aldehyde), add the electron-rich piperidine derivative (1.1 eq) and aminoacetaldehyde diethyl acetal (1.1 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-12 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The crude benzalaminoacetal is often used in the next step without further purification.

Step 2: Cyclization

-

To the crude benzalaminoacetal, add polyphosphoric acid (10 parts by weight relative to the benzalaminoacetal).

-

Heat the mixture with stirring at 80-120 °C for 2-8 hours. Monitor the reaction progress by TLC (a small aliquot can be quenched in ice water, basified, and extracted for TLC analysis).

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is > 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired isoquinoline.

Protocol 2: The Jackson Modification (N-Tosylation) for Improved Yields

This modification is particularly useful for highly nucleophilic secondary amines.

Step 1: Formation of the N-Benzylaminoacetal

-

Follow Step 1 of Protocol 1 to form the benzalaminoacetal.

-

Reduce the imine in situ by adding sodium borohydride (1.5 eq) in methanol at 0 °C and allowing the reaction to warm to room temperature.

-

Quench the reaction with water and extract the N-benzylaminoacetal into an organic solvent. Dry and concentrate to yield the crude product.

Step 2: N-Tosylation

-

Dissolve the crude N-benzylaminoacetal in pyridine or dichloromethane.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature until TLC indicates complete consumption of the starting material.

-

Work up the reaction by washing with dilute HCl and brine. Dry the organic layer and concentrate to give the N-tosylated intermediate.

Step 3: Cyclization

-

Dissolve the N-tosylated intermediate in a suitable solvent such as toluene or dioxane.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Heat the reaction to reflux until the cyclization is complete.

-

The tosyl group may be cleaved under the reaction conditions or may require a separate deprotection step.

-

Work up and purify as described in Protocol 1.

Data Presentation: The Importance of Systematic Optimization

Given the lack of specific literature data for the Pomeranz-Fritsch reaction with a wide range of electron-rich piperidines, a systematic approach to optimization is crucial. We recommend creating a reaction optimization table to track the effect of different parameters on the yield.

| Entry | Piperidine Substrate | Benzaldehyde Substrate | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxypiperidine | 3,4-Dimethoxybenzaldehyde | H₂SO₄ | 100 | 4 | Low |

| 2 | 4-Methoxypiperidine | 3,4-Dimethoxybenzaldehyde | PPA | 100 | 4 | Enter Data |

| 3 | 4-Methoxypiperidine | 3,4-Dimethoxybenzaldehyde | BF₃·OEt₂ | 80 | 6 | Enter Data |

| 4 | 3,5-Dimethylpiperidine | Benzaldehyde | PPA | 120 | 8 | Enter Data |

Visualizing the Process

Diagram 1: The Pomeranz-Fritsch Reaction Mechanism

Caption: The two-stage mechanism of the Pomeranz-Fritsch reaction.

Diagram 2: Troubleshooting Workflow for Low Yields

Caption: A systematic approach to troubleshooting low yields.

Concluding Remarks and a Look at Alternatives

The Pomeranz-Fritsch reaction, while classic, can be challenging with highly nucleophilic amines like electron-rich piperidines. The key to success lies in a systematic approach to optimization, with a particular focus on the choice of acid catalyst and the potential need for nitrogen protection to mitigate side reactions.

Should the Pomeranz-Fritsch reaction prove intractable for your specific substrate, it is prudent to consider alternative methods for isoquinoline synthesis that may be more tolerant of your starting materials. These include:

-

The Bischler-Napieralski Reaction: This method proceeds through an amide intermediate and can be a robust alternative.[8]

-

The Pictet-Spengler Reaction: This reaction is particularly useful for the synthesis of tetrahydroisoquinolines.[8]

-

Modern Transition-Metal-Catalyzed Methods: A variety of modern methods using catalysts based on palladium, copper, and other metals have been developed for isoquinoline synthesis and may offer a milder and more functional-group-tolerant approach.[9][10]

By understanding the underlying chemical principles and systematically exploring the reaction variables, you can unlock the full potential of the Pomeranz-Fritsch reaction for the synthesis of your target isoquinolines, even with challenging electron-rich piperidine substrates.

References

-

Bevis, M. J., et al. (1971). The synthesis of isoquinolines, indoles and benzthiophen by an improved Pomeranz-Fritsch reaction, using boron trifluoride in trifluoroacetic anhydride. Tetrahedron, 27(6), 1253-1259. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pomeranz-Fritsch Reaction. Retrieved February 12, 2026, from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Pomeranz-Fritsch Reaction. Cambridge University Press.

-

Birch, A. J., Jackson, A. H., & Shannon, P. V. R. (1974). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2185-2190. Available at: [Link]

-

Grajewska, A., Chrzanowska, M., & Adamska, W. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2511–2519. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved February 12, 2026, from [Link]

-

RSC Publishing. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(1), 1-20. Available at: [Link]

-

van der Westhuizen, J. H., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry, 13, 1846–1856. Available at: [Link]

-

Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(40), 9421-9424. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved February 12, 2026, from [Link]

-

Głuszyńska, A., & Rozwadowska, M. D. (2000). Enantioselective modification of the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline alkaloids synthesis of (−)-salsolidine and (−)-carnegine. Tetrahedron: Asymmetry, 11(11), 2359-2366. Available at: [Link]

-

Jacob, J., et al. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1845. Available at: [Link]

-

de Souza, A. M. T., et al. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. Molecules, 24(16), 2959. Available at: [Link]

-

ResearchGate. (2018). Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines. Retrieved February 12, 2026, from [Link]

-

da Silva, A. B. F., et al. (2019). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Structure, 1175, 83-90. Available at: [Link]

-

Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions. Retrieved February 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved February 12, 2026, from [Link]

-

Sharma, V., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(11), 1285-1315. Available at: [Link]

-

Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved February 12, 2026, from [Link]

-

Emmanuvel, L., et al. (2005). N-Dealkylation of Amines. Chemical Reviews, 105(8), 3059-3108. Available at: [Link]

-

Kim, D., & Park, Y. (2015). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 13(3), 743-749. Available at: [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved February 12, 2026, from [Link]

-

Wanner, M. J., & Koomen, G.-J. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(24), 6338–6341. Available at: [Link]

-

Kotha, S. (2017). N-alkylation of secondary amine? ResearchGate. Retrieved February 12, 2026, from [Link]

-

Neuman, R. C. (n.d.). Chapter 14: Substituent Effects. Retrieved February 12, 2026, from [Link]

-

Sainz-Rudi, P., et al. (2016). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines? RSC Advances, 6(1), 1-13. Available at: [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. Available at: [Link]

-